molecular formula C16H15N3O5S B3618831 5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B3618831
M. Wt: 361.4 g/mol
InChI Key: OEJDFWCZMPVXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The oxazole ring can be synthesized using a variety of methods, including the cyclization of α-haloketones with amides or the cyclization of nitriles with aldehydes.

The final step involves the coupling of the furan and oxazole rings through a sulfonamide linkage. This can be achieved using sulfonyl chlorides and amines under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups on the oxazole ring can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones from oxidation, amines from reduction, and substituted sulfonamides from nucleophilic substitution.

Scientific Research Applications

5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The furan and oxazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, an oxazole ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-10-3-8-14(23-10)16(20)17-12-4-6-13(7-5-12)25(21,22)19-15-9-11(2)24-18-15/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJDFWCZMPVXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
5-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.